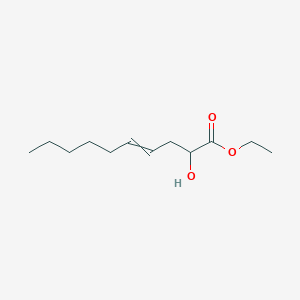![molecular formula C21H17ClN+ B14614411 Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- CAS No. 59151-26-7](/img/structure/B14614411.png)
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- is a heterocyclic aromatic compound with a fused ring system.
Métodos De Preparación
The synthesis of Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- typically involves a two-step process: quaternization of the nitrogen atom in the benzoquinoline ring followed by a cycloaddition reaction. The quaternization step is achieved by reacting benzoquinoline with an alkylating agent such as 2-bromoacetophenone . The resulting quaternary salt then undergoes a [3+2] dipolar cycloaddition reaction with acetylenic dipolarophiles to form the desired product . This method is efficient and provides high yields with minimal environmental impact .
Análisis De Reacciones Químicas
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially or fully reduced compounds .
Aplicaciones Científicas De Investigación
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, particularly against leukemia and melanoma cells.
Industry: The compound is used in the development of dyes and pigments due to its unique structural properties
Mecanismo De Acción
The mechanism of action of Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- involves its interaction with molecular targets such as topoisomerase II and ATP synthase . By inhibiting these enzymes, the compound disrupts essential cellular processes, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- is structurally similar to other benzoquinoline derivatives such as:
Benzo[c]quinoline:
Pyrrolobenzo[f]quinolinium cycloadducts: These compounds are synthesized via similar cycloaddition reactions and exhibit antimicrobial activity.
The uniqueness of Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl- lies in its specific substitution pattern and the resulting biological activities, particularly its potent anticancer properties .
Propiedades
Número CAS |
59151-26-7 |
|---|---|
Fórmula molecular |
C21H17ClN+ |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1,4-dimethylbenzo[f]quinolin-4-ium |
InChI |
InChI=1S/C21H17ClN/c1-14-13-20(16-7-10-17(22)11-8-16)23(2)19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,1-2H3/q+1 |
Clave InChI |
NKGAEPXIXGRUNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


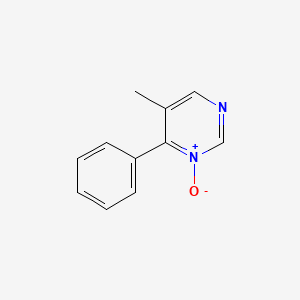

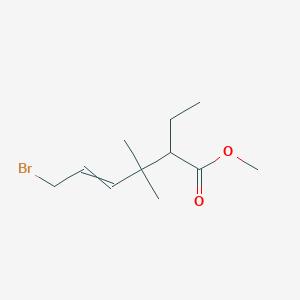


![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
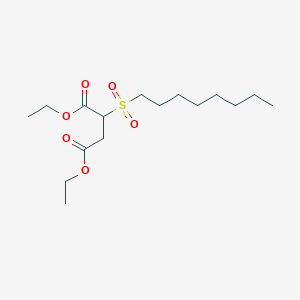
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)

![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
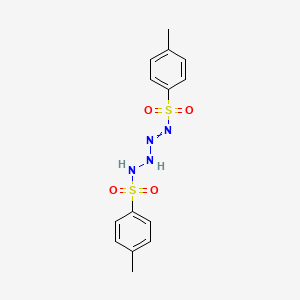

![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
